1-Ethyl-3,3-diphenylpyrrolidin-2-one
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Overview
Description
1-Ethyl-3,3-diphenylpyrrolidin-2-one is a chemical compound with the molecular formula C18H19NO. It is a member of the pyrrolidinone family, which are five-membered lactams.
Preparation Methods
The synthesis of 1-Ethyl-3,3-diphenylpyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 1-phenylpiperidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-3,3-diphenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Ethyl-3,3-diphenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 1-Ethyl-3,3-diphenylpyrrolidin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Ethyl-3,3-diphenylpyrrolidin-2-one can be compared with other similar compounds such as:
1-Methoxy-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one: This compound has a methoxy group instead of an ethyl group, which can influence its chemical reactivity and biological activity.
Pyrrolone and Pyrrolidinone Derivatives: These compounds share the pyrrolidinone core structure but differ in their substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6309-41-7 |
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Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
1-ethyl-3,3-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H19NO/c1-2-19-14-13-18(17(19)20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
InChI Key |
ODLXOOGRJVNXIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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